molecular formula C9H6BrClN2 B1287983 8-Bromo-4-chloro-2-methylquinazoline CAS No. 221298-75-5

8-Bromo-4-chloro-2-methylquinazoline

Cat. No. B1287983
CAS RN: 221298-75-5
M. Wt: 257.51 g/mol
InChI Key: HHPRCFVJSYYWEM-UHFFFAOYSA-N
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Description

The compound 8-Bromo-4-chloro-2-methylquinazoline is a derivative of quinazoline, a bicyclic aromatic compound that consists of a fusion of benzene and pyrimidine rings. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial and anticancer properties. The presence of bromo and chloro substituents on the quinazoline core can influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the condensation of β-keto esters with anilines followed by cyclization, as seen in the Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline . This method can potentially be adapted for the synthesis of 8-Bromo-4-chloro-2-methylquinazoline by altering the substituents on the starting materials. Another approach described involves the Biginelli-type cyclocondensation, which was used to synthesize a related compound, 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione . These methods highlight the versatility of synthetic strategies in creating various quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the arrangement of substituents around the quinazoline core. For instance, the crystal structure of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, crystallizes in the triclinic system and features hydrogen bonds and π-stacking interactions that stabilize the crystal packing . These structural features are crucial for the biological activity and interaction of quinazoline derivatives with their targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For example, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different substituted quinazolines . These reactions are important for further functionalization of the quinazoline core and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For example, the melting point of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione was reported to be 174-175 °C . These properties are essential for the practical application and formulation of quinazoline-based drugs.

Scientific Research Applications

Synthesis Process Optimization

The synthesis of 8-Bromo-4-chloro-2-methylquinazoline and its derivatives is a focal point in medicinal chemistry due to their relevance in drug discovery. Nishimura and Saitoh (2016) emphasized the significance of process optimization by introducing the telescoping process in the synthesis of a key intermediate, 5-bromo-2-methylamino-8-methoxyquinazoline. This approach improved yield and purity, highlighting the importance of efficient synthesis methods in the medicinal chemistry field (Nishimura & Saitoh, 2016).

Antifungal Properties

Gershon, Clarke, and Gershon (1996) explored the antifungal properties of 6-bromo-3-chloro-8-quinolinol and its derivatives. Their findings demonstrated that compounds with chlorine in the 3 position exhibited more pronounced fungitoxicity against a variety of fungi, underscoring the potential of these compounds in developing antifungal agents (Gershon, Clarke, & Gershon, 1996).

Antitumor and Antimicrobial Activities

The exploration of 8-Bromo-4-chloro-2-methylquinazoline derivatives for their biological activities has been a subject of interest. Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines with significant antitumor activity against murine leukemias, showcasing the therapeutic potential of these compounds (Lin & Loo, 1978). Furthermore, Patel, Mistry, and Desai (2006) investigated the synthesis and antimicrobial activity of newer quinazolinones, contributing to the understanding of the antimicrobial properties of these compounds (Patel, Mistry, & Desai, 2006).

Safety And Hazards

The safety data sheet for 8-Bromo-4-chloro-2-methylquinazoline provides information about its hazards. It is used for research and development purposes and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

8-bromo-4-chloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPRCFVJSYYWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592748
Record name 8-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloro-2-methylquinazoline

CAS RN

221298-75-5
Record name 8-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part C: To a suspension of 14.2 g (59.5 mmol) of 2-methyl-4-hydroxy-8-bromo-quinazoline in 300 ml of benzene, 16 ml (120 mmol) of dimethylaniline and 6 ml (64 mmol) of phosphorus oxychloride were added under nitrogen. The light yellow solution resulting after heating to 80° C. while stirring was further heated at 80° C. for 3 hours. After cooling to room temperature 500 ml of benzene were added. The solution was extracted three times with 300 ml of 20% NaOH/water and 200 ml of water. The organic layer was dried over magnesium sulphate and concentrated in vacuo. The product was purified by column chromatography over silicagel using ether/petroleum-ether 1:9 as the eluent. A total of 12.3 g of 2-methyl-4-chloro-8-bromo-quinazoline was obtained as a white solid (80% yield).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

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